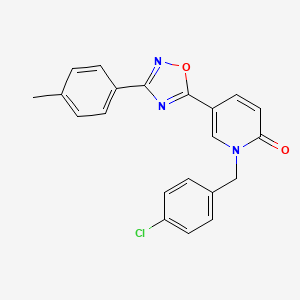
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
描述
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one, also known as CPO-27, is a novel compound that has gained significant attention in the scientific research community due to its potential applications in various fields such as drug discovery, material science, and catalysis.
科学研究应用
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has potential applications in drug discovery, where it can be used as a drug carrier or a drug target. This compound has a high surface area and pore volume, making it an ideal candidate for drug delivery systems. This compound can also be used as a drug target due to its ability to selectively bind to certain molecules, making it a potential target for the development of new drugs. This compound also has applications in material science, where it can be used as a catalyst for various chemical reactions.
作用机制
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has a unique structure that allows it to selectively bind to certain molecules. The mechanism of action of this compound involves the interaction of the pyridine and oxadiazole rings with the target molecule, resulting in the formation of a stable complex. The interaction between this compound and the target molecule can be further studied using various techniques such as nuclear magnetic resonance spectroscopy and molecular docking studies.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and excellent biocompatibility, making it a potential candidate for biomedical applications. This compound has been shown to have antioxidant and anti-inflammatory effects, which can be attributed to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several advantages for lab experiments, including its high surface area, pore volume, and selectivity towards certain molecules. However, this compound also has some limitations, including its sensitivity to moisture and its tendency to aggregate, which can affect its stability and reproducibility.
未来方向
There are several future directions for 1-(4-chlorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one research, including the development of new synthesis methods that can improve its stability and reproducibility, the investigation of its potential applications in catalysis and energy storage, and the exploration of its interactions with biological molecules for drug discovery purposes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a novel compound with potential applications in drug discovery, material science, and catalysis. Its unique structure and selectivity towards certain molecules make it an ideal candidate for various research applications. However, further studies are needed to fully understand its mechanism of action and potential applications in various fields.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2/c1-14-2-6-16(7-3-14)20-23-21(27-24-20)17-8-11-19(26)25(13-17)12-15-4-9-18(22)10-5-15/h2-11,13H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCHBTZUQMMUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(8-(benzylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3404802.png)
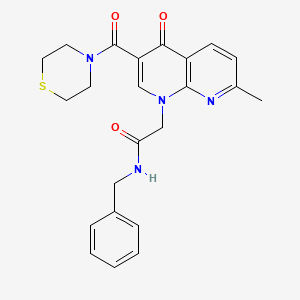
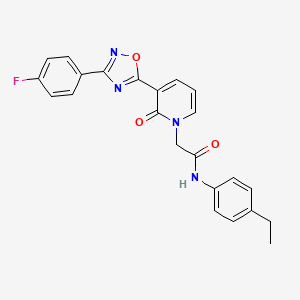
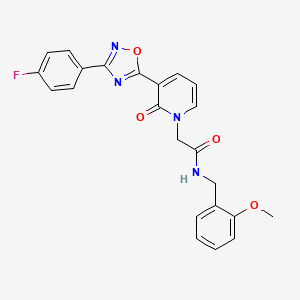
![N-[2-(4-methylbenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]propanamide](/img/structure/B3404843.png)
![N-(3-fluoro-4-methylphenyl)-2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3404851.png)


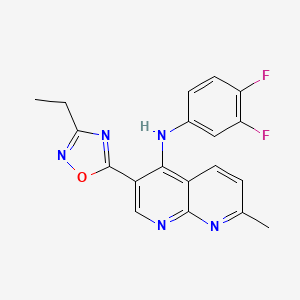
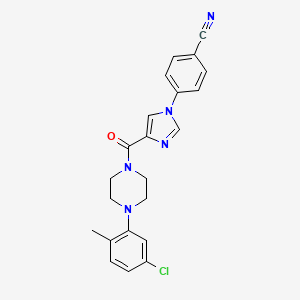
![N-(2-isopropylphenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B3404890.png)
![N-(2,5-difluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3404895.png)
![4-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-1,2,4-oxadiazol-5-yl)benzonitrile](/img/structure/B3404903.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3404907.png)